3'-TRIFLUOROMETHYL-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE
Description
Chemical Identity and Nomenclature
This compound is systematically named 1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one under IUPAC nomenclature. Its molecular formula, C₁₆H₁₀F₆O , reflects a 16-carbon backbone with six fluorine atoms and a ketone functional group (Table 1). The compound’s CAS registry number, 898778-33-1 , serves as a unique identifier in chemical databases.
Table 1: Key identifiers of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |
| CAS Number | 898778-33-1 |
| Molecular Formula | C₁₆H₁₀F₆O |
| Molecular Weight | 332.24 g/mol |
| SMILES | O=C(C1=CC=CC(C(F)(F)F)=C1)CCC2=CC(F)=C(F)C(F)=C2 |
| InChI Key | WEFXBLXXAGWBPO-UHFFFAOYSA-N |
Synonyms include This compound and MFCD03844055 . The naming follows organofluorine conventions, where substituents are prioritized based on locants and functional group hierarchy.
Structural Characteristics and Isomerism
The molecule comprises two aromatic rings connected by a propiophenone chain (Fig. 1):
- Ring A : A benzene ring substituted with a trifluoromethyl (-CF₃) group at the 3' position.
- Ring B : A 3,4,5-trifluorophenyl group attached via a three-carbon propionyl chain.
Fig. 1: Structural features
- Electron-withdrawing effects : The -CF₃ group and trifluorinated phenyl ring create strong electron-deficient aromatic systems, influencing reactivity in electrophilic substitutions.
- Conformational flexibility : The propionyl linker allows rotational freedom, though steric hindrance from fluorine substituents may restrict certain conformations.
Isomerism in this compound is limited due to the symmetric substitution pattern on Ring B. However, regioisomerism could arise if synthetic routes yield alternative substitution patterns (e.g., 2'-trifluoromethyl derivatives). No chiral centers are present, eliminating stereoisomerism.
Historical Development in Organofluorine Chemistry
The synthesis of this compound builds upon milestones in organofluorine chemistry:
- Early fluorination techniques : The compound’s trifluoromethyl group traces back to Swarts’ 1898 method of converting -CCl₃ to -CF₃ using SbF₃. Modern variants employ HF or fluorinating agents like DAST.
- Friedel-Crafts acylation : The propiophenone backbone likely originates from Friedel-Crafts reactions between acyl chlorides and fluorinated aromatics, a method refined in the mid-20th century.
- Halogen-exchange synthesis : As demonstrated in Borodin’s 1862 work, fluorine introduction via Cl/F exchange remains relevant in producing polyfluorinated aromatics.
The compound’s development aligns with industrial demand for fluorinated intermediates in pharmaceuticals (e.g., HIV inhibitors) and agrochemicals. Advances in fluorination catalysts and safer handling of HF have enabled scalable synthesis.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O/c17-12-6-9(7-13(18)15(12)19)4-5-14(23)10-2-1-3-11(8-10)16(20,21)22/h1-3,6-8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXBLXXAGWBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645023 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-33-1 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The classical and most widely employed method for synthesizing trifluoromethyl-substituted propiophenones is the Friedel-Crafts acylation . This involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
-
- 3,4,5-Trifluorobenzoyl chloride (acylating agent)
- 3'-Trifluoromethylacetophenone or related ketone precursor
Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
-
- Anhydrous environment to prevent hydrolysis of acyl chloride
- Controlled temperature to avoid side reactions
- Stirring under inert atmosphere (e.g., nitrogen) to maintain reaction integrity
Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, forming the ketone linkage.
Outcome: High regioselectivity for the 3'-position trifluoromethyl substitution and good yields with proper optimization.
This method is scalable and forms the basis for industrial production, often enhanced by continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure product purity.
Diazo Intermediate Route via Oxime Hydrolysis
An alternative and more recent method involves the preparation of the trifluoromethylacetophenone intermediate through diazo chemistry, followed by oxime formation and hydrolysis.
Step 1: Diazo Solution Preparation
- React 3-aminobenzotrifluoride with sulfuric acid to form a diazonium salt solution.
Step 2: Oxime Formation
- Add the diazo solution to acetaldoxime or propionaldoxime to form 3'-(trifluoromethyl)acetophenone oxime.
Step 3: Hydrolysis
- Treat the oxime with 30% hydrochloric acid at 70-110 °C (preferably 90-95 °C) for 3-7 hours with stirring to hydrolyze the oxime to the ketone.
Step 4: Purification
- Alkali wash with 3-10% sodium hydroxide to remove residual acidity.
- Distillation to isolate pure 3'-(trifluoromethyl)acetophenone.
-
- Yield ranges from 60-90%
- Purity between 99-99.9%
This method offers enhanced control over purity and yield and is suitable for fine chemical synthesis where high-quality material is required.
Variation Using Propionaldoxime
A variation of the oxime hydrolysis method uses propionaldoxime instead of acetaldoxime, which leads to the formation of 3-(trifluoromethyl)propiophenone with yields reported between 72-77% relative to 3-(trifluoromethyl)aniline.
This approach is useful for synthesizing propiophenone derivatives with trifluoromethyl substitution and can be adapted for the target compound by modifying the aromatic substituents accordingly.
Cross-Coupling Reactions (Palladium-Catalyzed)
For related trifluorophenyl-substituted propiophenones, palladium-catalyzed cross-coupling reactions have been employed:
-
- 3,4,5-Trifluorophenylboronic acid
- Fluorinated ketone precursor
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
-
- Inert atmosphere (argon or nitrogen)
- Suitable base and solvent system
Outcome: Formation of the ketone with trifluorophenyl substitution.
While this method is more common for fluoro-substituted propiophenones, it can be adapted for trifluoromethyl derivatives with appropriate precursors.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,4,5-Trifluorobenzoyl chloride + 3'-Trifluoromethylacetophenone | AlCl3, anhydrous, inert atmosphere | High (variable) | High | Industrially scalable, classical method |
| Diazo Intermediate + Oxime Hydrolysis | 3-Aminobenzotrifluoride + acetaldoxime + HCl | Sulfuric acid diazotization, HCl hydrolysis at 90-95 °C | 60-90 | 99-99.9 | High purity, controlled process |
| Propionaldoxime Variation | 3-(Trifluoromethyl)aniline + propionaldoxime | Similar to oxime hydrolysis | 72-77 | Not specified | Variation for propiophenone derivatives |
| Pd-Catalyzed Cross-Coupling | 3,4,5-Trifluorophenylboronic acid + fluorinated ketone | Pd catalyst, inert atmosphere | Moderate to high | High | Adaptable for fluoro-substituted ketones |
Research Findings and Optimization Notes
Reaction Environment: Maintaining anhydrous and inert conditions is critical to prevent side reactions, especially hydrolysis of acyl chlorides and decomposition of diazonium salts.
Temperature Control: Precise temperature regulation during hydrolysis (90-95 °C) optimizes yield and minimizes by-products.
Purification: Alkali washing and distillation are essential to remove residual acids and impurities, ensuring high purity suitable for pharmaceutical or agrochemical applications.
Catalyst Selection: Lewis acids like AlCl3 are effective for Friedel-Crafts acylation, while palladium catalysts enable selective cross-coupling with minimal side reactions.
Scale-Up Considerations: Continuous flow reactors improve heat and mass transfer, enabling safer and more efficient scale-up of these reactions.
Chemical Reactions Analysis
Types of Reactions: 3’-TRIFLUOROM
Biological Activity
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , and it features multiple trifluoromethyl groups that significantly influence its chemical behavior and biological interactions.
Anticancer Properties
Research indicates that chalcones exhibit significant anticancer activities through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. A study on similar chalcone derivatives demonstrated their ability to inhibit cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM . The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against tumors.
Antioxidant Activity
Chalcones are known for their antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. In vitro assays have shown that compounds with trifluoromethyl substitutions exhibit enhanced radical scavenging abilities compared to their non-fluorinated counterparts . This property is crucial in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial potential of chalcones has been well-documented. A study highlighted that certain chalcone derivatives possess antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. The trifluoromethyl groups may contribute to enhanced interaction with microbial targets due to increased electron-withdrawing effects.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclins or cyclin-dependent kinases (CDKs), resulting in cell cycle disruption.
- Inhibition of Enzymatic Activity : Some studies suggest that chalcones can inhibit key enzymes involved in cancer progression and inflammation.
Study 1: Anticancer Efficacy
In a recent study examining the anticancer effects of various chalcone derivatives, researchers found that the introduction of trifluoromethyl groups significantly increased the cytotoxicity against breast cancer cells. The compound demonstrated an IC50 value lower than 20 µM in MCF-7 cells, indicating potent activity .
Study 2: Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several chalcone derivatives against oral pathogens. The results indicated that compounds with trifluoromethyl substitutions showed superior inhibition zones compared to standard antibiotics. This suggests a promising application in dental therapeutics .
Data Summary Table
| Activity | IC50 Value (µM) | Target Cells/Pathogens |
|---|---|---|
| Anticancer | <20 | MCF-7 (Breast Cancer) |
| Antioxidant | Varies | DPPH Scavenging Assay |
| Antimicrobial | Varies | Staphylococcus aureus, E. coli |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced biological activity. For instance, a related compound, N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, has been studied for its potential in cancer treatment due to its ability to inhibit specific cancer cell lines . The trifluoromethyl moiety is believed to improve the pharmacokinetic properties of these compounds, making them more effective as therapeutic agents.
Antimicrobial Activity
The presence of trifluoromethyl groups in organic molecules often correlates with increased antimicrobial activity. Studies have shown that derivatives of propionophenone can exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Polymer Chemistry
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propionophenone can be used as a monomer or additive in the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, which are critical for applications in coatings and advanced materials . The incorporation of this compound can enhance the mechanical properties and durability of the resulting materials.
Photoinitiators in UV-Curing
This compound can also serve as a photoinitiator in UV-curable systems. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of coatings and adhesives that require rapid curing under UV light . The trifluoromethyl groups contribute to the efficiency and speed of the curing process.
Synthetic Intermediates
In organic synthesis, 3'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propionophenone acts as an important intermediate for creating various complex molecules. Its unique structure allows chemists to modify it further through reactions such as nucleophilic substitutions or coupling reactions, leading to a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals .
Reaction Mechanisms
The presence of multiple electronegative fluorine atoms influences the reactivity patterns of this compound. It can participate in various reaction mechanisms including Friedel-Crafts acylation and nucleophilic aromatic substitution, which are fundamental processes in synthetic organic chemistry .
Case Studies
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone
- CAS Number : 898778-33-1
- Molecular Formula : C₁₆H₁₀F₆O
- Molecular Weight : 332.24 g/mol
Structural Features: This compound features a propiophenone backbone substituted with a trifluoromethyl (-CF₃) group at the 3'-position and a 3,4,5-trifluorophenyl group at the 3-position. The high fluorine content (six fluorine atoms) confers strong electron-withdrawing effects, enhancing thermal stability and lipophilicity .
Applications: Fluorinated propiophenones are intermediates in pharmaceuticals and agrochemicals.
Comparison with Structural Analogues
Key analogues are identified based on substituent variations (Table 1).
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 898778-33-1 | C₁₆H₁₀F₆O | 332.24 | -CF₃ (3'), 3,4,5-F₃Ph (3) |
| 3'-Chloro-3-(3,4,5-trifluorophenyl)propiophenone | 898777-90-7 | C₁₅H₁₀ClF₃O | 298.69 | -Cl (3'), 3,4,5-F₃Ph (3) |
| 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone | 898776-46-0 | C₁₆H₁₃F₃O₂ | 294.27 | -OCH₃ (4-Ph), 3',4',5'-F₃ (Ph) |
Electronic and Steric Effects
Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The -CF₃ group in the target compound is a stronger electron-withdrawing group (σₚ = 0.54) compared to -Cl (σₚ = 0.23) . Steric hindrance from -CF₃ may reduce rotational freedom, affecting conformational stability .
Methoxy (-OCH₃) vs. Trifluorophenyl: The methoxy group in CAS 898776-46-0 is electron-donating (σₚ = -0.27), increasing solubility in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic trifluorophenyl group .
Physicochemical Properties (Inferred)
- Lipophilicity : LogP values are expected to follow:
Target Compound > 3'-Chloro Analogue > 3-Methoxy Analogue
Fluorine atoms and -CF₃ enhance hydrophobicity, while -OCH₃ reduces it . - Thermal Stability : The target compound’s higher fluorine content likely increases thermal stability compared to the chloro and methoxy analogues .
Q & A
Basic: What are the most effective synthetic routes for 3'-trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions, leveraging fluorinated aryl precursors. For example, microwave-assisted catalysis (e.g., using tris(3,4,5-trifluorophenyl)borane) enhances reaction rates and yields by reducing steric hindrance and improving electron-deficient aryl coupling . Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and using palladium catalysts for Suzuki-Miyaura couplings. Evidence from fluorinated benzophenone syntheses suggests that yields >80% are achievable with rigorous exclusion of moisture .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- ¹⁹F NMR : To resolve trifluoromethyl and trifluorophenyl environments, with chemical shifts typically between -60 to -70 ppm for CF₃ groups .
- X-ray crystallography : Essential for confirming bond angles and steric effects, such as the distortion caused by fluorine's electronegativity (e.g., C-F bond lengths ~1.34 Å) .
- FT-IR : Identifies carbonyl stretching frequencies (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Advanced: How do fluorine substituents influence the electronic and steric properties of this compound in catalytic applications?
Methodological Answer:
The 3,4,5-trifluorophenyl group induces strong electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity. This facilitates nucleophilic attacks in cross-coupling reactions. Steric hindrance from the trifluoromethyl group alters regioselectivity; for example, in hydroboration reactions, microwave irradiation mitigates steric crowding by promoting dynamic substrate-catalyst interactions . Computational studies (DFT) are recommended to map charge distribution and predict reactive sites .
Advanced: What mechanistic insights explain discrepancies in reported synthesis yields (e.g., 65% vs. 80%) for analogous fluorinated propiophenones?
Methodological Answer:
Yield variations often stem from:
- Halogen exchange inefficiencies : Bromine-to-fluorine substitution in precursors (e.g., 3,4,5-trifluorophenyl Grignard reagents) may leave residual halogens, requiring rigorous purification .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility but may deactivate catalysts. Kinetic studies under controlled conditions (e.g., inert atmosphere) are advised .
- Side reactions : Fluorine’s high electronegativity can promote undesired elimination pathways. Monitoring by TLC or GC-MS helps identify byproducts .
Advanced: How can researchers design experiments to assess the stability of this compound under varying pH and thermal conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (expected >200°C due to fluorine's thermal stability).
- pH stability assays : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Fluorinated aromatics are typically stable in acidic conditions but may hydrolyze under strong bases (pH >12) .
- Accelerated aging studies : Expose to UV light or elevated humidity to simulate long-term storage. Use ¹H/¹⁹F NMR to detect structural changes .
Advanced: What role do fluorinated groups play in modulating intermolecular interactions in crystal packing?
Methodological Answer:
Fluorine’s low polarizability and strong C-F dipole moments drive unique packing motifs. For example:
- Perfluorinated aryl rings engage in orthogonal C-F···π interactions, stabilizing layered crystal structures.
- Trifluoromethyl groups participate in weak hydrogen bonds (C-F···H-C), influencing solubility and melting points.
X-ray diffraction studies of analogous compounds reveal shortened F···F contacts (≤2.8 Å), suggesting van der Waals-driven aggregation .
Advanced: How can steric effects from the trifluoromethyl group be experimentally distinguished from electronic effects in reaction kinetics?
Methodological Answer:
- Comparative kinetic studies : Synthesize derivatives with non-fluorinated bulky groups (e.g., tert-butyl) to isolate steric contributions.
- Isotopic labeling : Replace CF₃ with CD₃ to track steric vs. electronic influences using kinetic isotope effects (KIE).
- Computational modeling : Use DFT to calculate activation barriers for steric (e.g., torsional strain) and electronic (e.g., charge transfer) factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
